molecular formula C7H8BrNO2S B182004 Ethyl 2-bromo-4-methylthiazole-5-carboxylate CAS No. 22900-83-0

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Cat. No. B182004
CAS RN: 22900-83-0
M. Wt: 250.12 g/mol
InChI Key: CFBIOWPDDZPIDP-UHFFFAOYSA-N
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Patent
US06096898

Procedure details

A solution of sodium nitrite (8.56 g, 124 mmol) in 20 mL of H2O was added over a 30 minute period to a mixture of the aminothiazole (7.44 g , 40 mmol), 85% phosphoric acid (50 mL) and 70% nitric acid (25 mL) at -10° C. The mixture began to bubble immediately and an exotherm was observed. A CO2 /acetone bath was used to maintain the temperature at -10° C. throughout the addition. An orange precipitate formed and the mixture became very difficult to stir. Once the addition was complete, the mixture was allowed to warm to room temperature and stirred for ~20 minutes. The reaction mixture was then poured into a mixture of hydrobromic acid (20 mL) and cuprous bromide (5.74 g, 40 mmol). After vigorous gas evolution, the mixture was diluted with H2O (650 mL) and filtered to yield a brown solid. The solid was dissolved in ethyl acetate and concentrated onto ~100 g of silica gel and chromatographed over silica gel, eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate. Isolation of the major product gave 1.92 g (19% yield) of the desired product as a yellow solid: mp 63-65° C.; 1H NMR (CDCl3) δ 4.35 (q, 2H), 2.7 (s, 3H), 1.35 (t, 3H).
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
7.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
5.74 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH:5]1[N:9]=[C:8](N)[S:7][CH:6]=1.P(=O)(O)(O)O.[N+]([O-])(O)=O.[BrH:20].[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>O>[Br:20][C:8]1[S:7][C:22]([C:21]([O:24][CH2:25][CH3:26])=[O:23])=[C:5]([CH3:6])[N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.56 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
7.44 g
Type
reactant
Smiles
C1=CSC(=N1)N
Name
Quantity
50 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
25 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
cuprous bromide
Quantity
5.74 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
650 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to bubble immediately
CUSTOM
Type
CUSTOM
Details
A CO2 /acetone bath was used
ADDITION
Type
ADDITION
Details
throughout the addition
CUSTOM
Type
CUSTOM
Details
An orange precipitate formed
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for ~20 minutes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto ~100 g of silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel
WASH
Type
WASH
Details
eluting with a serial dilution of hexane to 90% hexane/10% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.